N-(4-methoxypyridin-3-yl)hydroxylamine
Description
N-(4-Methoxypyridin-3-yl)hydroxylamine is a hydroxylamine derivative featuring a pyridine ring substituted with a methoxy group at the 4-position and a hydroxylamine (-NHOH) moiety at the 3-position. This compound is of interest in organic synthesis and pharmacology due to its reactive hydroxylamine group and the electronic effects imparted by the pyridine ring.
Properties
CAS No. |
151068-23-4 |
|---|---|
Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
N-(4-methoxypyridin-3-yl)hydroxylamine |
InChI |
InChI=1S/C6H8N2O2/c1-10-6-2-3-7-4-5(6)8-9/h2-4,8-9H,1H3 |
InChI Key |
HGWMUVUJZJWPBJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=NC=C1)NO |
Canonical SMILES |
COC1=C(C=NC=C1)NO |
Synonyms |
3-Pyridinamine,N-hydroxy-4-methoxy-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with N-(2-Methoxyphenyl)hydroxylamine
Structural Differences :
- Aromatic Core : N-(4-Methoxypyridin-3-yl)hydroxylamine contains a pyridine ring, whereas N-(2-methoxyphenyl)hydroxylamine (CAS 6963-30-8) has a benzene ring .
- Substituent Positions : The methoxy group is at the 4-position on pyridine vs. the 2-position on benzene. The hydroxylamine group is at the 3-position in both compounds.
Metabolic Pathways :
- N-(2-Methoxyphenyl)hydroxylamine undergoes enzymatic reduction in hepatic microsomes to form o-anisidine (2-methoxyaniline) and o-aminophenol. CYP1A enzymes are primarily involved in its reduction, while CYP2E1 favors oxidation to o-aminophenol .
- Implications for Pyridine Analogs : The pyridine nitrogen may alter metabolic stability. Pyridine’s electron-withdrawing effect could reduce susceptibility to CYP-mediated oxidation compared to benzene derivatives.
Reactivity :
Comparison with Pyridine-Based Pivalamide Derivatives
Structural Differences :
Examples include N-(4-formyl-2-methoxypyridin-3-yl)pivalamide (CAS 1251015-82-7) and N-(4-iodo-2-methoxypyridin-3-yl)pivalamide . These compounds replace the hydroxylamine group with a pivalamide (-NHC(O)C(CH₃)₃) moiety.
Electronic Effects :
- The 4-methoxy group in both compound classes activates the pyridine ring toward electrophilic substitution. However, the hydroxylamine group in this compound may increase nucleophilicity at the 3-position compared to pivalamide derivatives.
Comparison with Other Hydroxylamine Derivatives
Legal and Pharmacological Context :
Reactivity with Organic Matter :
- Hydroxylamine derivatives can artifactually react with carbonyl-containing molecules during extraction processes, forming N- or S-containing byproducts . This reactivity is a limitation in analytical chemistry compared to more stable analogs like pivalamides.
Data Tables
Table 1: Structural and Metabolic Comparison
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